(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide
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Overview
Description
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a quinazoline core, an oxolane ring, and a hydroxybutenamide moiety
Preparation Methods
The synthesis of (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the quinazoline core, followed by the introduction of the oxolane ring and the hydroxybutenamide moiety. Key reagents used in these steps include chloroform, aniline derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified versions of the original compound with altered functional groups.
Scientific Research Applications
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these effects may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide can be compared with other similar compounds, such as:
4-((3-chloro-4-fluoroanilino)carbonyl)phenyl acetate: Shares similar structural features but differs in its functional groups and overall reactivity.
3-chloro-4-fluoroaniline: A simpler compound that serves as a building block for more complex molecules like this compound.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClFN4O4 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide |
InChI |
InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1 |
InChI Key |
XZMUSENASPIMAT-YUKKFKLSSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCO |
Origin of Product |
United States |
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